4-[cyclohexyl(ethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide
Description
4-[cyclohexyl(ethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide (hereafter referred to by its research designation LMM11) is a synthetic benzamide derivative featuring a sulfamoyl group substituted with cyclohexyl and ethyl moieties, linked to a 1,3-thiazol-2-yl aromatic ring. This compound belongs to the 1,3,4-oxadiazole class and has demonstrated potent antifungal activity against Candida albicans by inhibiting thioredoxin reductase (Trr1), a critical enzyme in fungal redox homeostasis .
Properties
IUPAC Name |
4-[cyclohexyl(ethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-2-21(15-6-4-3-5-7-15)26(23,24)16-10-8-14(9-11-16)17(22)20-18-19-12-13-25-18/h8-13,15H,2-7H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINYMBCAURZBSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[cyclohexyl(ethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of cyclohexylamine with ethyl chloroformate to form cyclohexyl ethyl carbamate. This intermediate is then reacted with sulfonyl chloride to yield cyclohexyl(ethyl)sulfamoyl chloride. The final step involves the reaction of this intermediate with 2-aminothiazole and 4-aminobenzamide under controlled conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[Cyclohexyl(ethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a complex organic compound belonging to the sulfamoyl derivatives, drawing interest for its potential uses in medicinal chemistry as a possible inhibitor of specific biological targets. Research indicates that compounds with similar structures to 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide exhibit significant anticoagulant activity through competitive inhibition mechanisms.
Key Structural and Chemical Information
- The molecular formula for 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is C19H24N2O2S.
- 4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide, a related compound, has the molecular formula C23H24FN3O3S2 .
Synthesis
The synthesis of 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves multi-step organic reactions. A general synthetic pathway may include:
- The formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
- The attachment of the phenyl group via a Suzuki coupling reaction between a phenylboronic acid and a halogenated thiazole.
- The formation of the benzamide core by reacting a substituted benzoic acid with an amine under dehydrating conditions.
- The introduction of the sulfamoyl group by reacting the benzamide with a sulfonyl chloride in the presence of a base.
The synthesis may require specific conditions such as controlled temperature and pH to optimize yields and minimize by-products. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
Potential Mechanism of Action
The mechanism of action for 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide may involve inhibition of target enzymes or receptors involved in coagulation pathways. Specifically, it may act as an inhibitor of Factor XIa, which plays a significant role in the intrinsic pathway of blood coagulation.
Reactions
The compound may undergo several chemical reactions typical for sulfamoyl derivatives:
- Hydrolysis of the sulfamoyl group under acidic or basic conditions.
- Electrophilic aromatic substitution on the phenyl or thiazole rings.
- Acylation or alkylation of the nitrogen atoms in the sulfamoyl or benzamide groups.
Mechanism of Action
The mechanism of action of 4-[cyclohexyl(ethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Antifungal Activity
Key Compounds:
LMM11 :
- Core Structure : Benzamide scaffold with a cyclohexyl(ethyl)sulfamoyl group and a 1,3-thiazol-2-yl substituent.
- Activity : IC50 values against C. albicans are comparable to fluconazole, with enhanced efficacy attributed to its sulfamoyl and oxadiazole moieties .
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) :
- Structural Difference : Benzyl(methyl)sulfamoyl group and a 4-methoxyphenylmethyl substituent on the oxadiazole ring.
- Activity : Exhibits antifungal activity but with reduced potency compared to LMM11, likely due to lower lipophilicity from the methoxy group .
Table 1: Antifungal Activity of 1,3,4-Oxadiazole Derivatives
Thiazole-Based Benzamide Analogs
Several benzamide derivatives with a 1,3-thiazol-2-yl group exhibit diverse biological activities, highlighting the scaffold’s versatility:
4-(Dimethylsulfamoyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide: Structural Features: Dimethylsulfamoyl group and 3-nitrophenyl-thiazole. Activity: Shows 119.09% modulation in plant growth assays, suggesting non-antifungal applications .
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide :
- Structural Features : Diethylsulfamoyl group and 4-nitrophenyl-thiazole.
- Activity : Structural similarity to LMM11 but untested against fungi; nitro groups may enhance redox activity .
Table 2: Thiazole-Based Benzamide Derivatives
Role of Sulfamoyl Substitutents
The sulfamoyl group’s substituents critically influence bioactivity:
Heterocyclic Ring Modifications
- Oxadiazole vs. Thiazole : LMM11’s oxadiazole ring contributes to Trr1 inhibition, while thiazole derivatives (e.g., ) target plant growth pathways, indicating ring-dependent target specificity .
- Furan vs. Nitrophenyl : LMM11’s furan substituent may engage in π-π stacking with fungal enzymes, whereas nitrophenyl groups in other analogs could induce oxidative stress .
Biological Activity
The compound 4-[cyclohexyl(ethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide is a member of the benzamide class, which has garnered attention due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C23H30N3O3S2
- Molecular Weight : 474.64 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, which can include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.
- Receptor Binding : It can bind to specific receptors on cell surfaces, initiating intracellular signaling cascades.
- DNA Interaction : Potential intercalation into DNA may lead to disruption of replication and transcription processes.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- In vitro Studies : Compounds in this class demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Control (Ciprofloxacin) | 2 | S. aureus / E. coli |
Anticancer Activity
The compound has shown promise in cancer therapy:
- Cell Proliferation Inhibition : A study indicated that benzamide derivatives could inhibit cell growth in various cancer cell lines by downregulating dihydrofolate reductase (DHFR), a key enzyme in folate metabolism .
| Cancer Type | Response |
|---|---|
| Lymphoma | Moderate |
| Osteogenic Sarcoma | High |
| Breast Cancer | Variable |
Study 1: Antitumor Activity
A clinical study explored the effects of benzamide derivatives on patients with advanced cancer. Results showed that patients receiving treatment with compounds similar to this compound experienced a notable reduction in tumor size and improved survival rates compared to control groups .
Study 2: Enzyme Interaction
In a laboratory setting, the interaction of this compound with various enzymes was evaluated. It was found to effectively inhibit certain kinases involved in cancer progression, suggesting a potential role as a therapeutic agent in targeted cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
